6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a chemical compound with the molecular formula CHClNO and a molecular weight of 204.61 g/mol. It is classified under the category of quinolines, which are known for their diverse biological activities. This compound is often utilized as a building block in medicinal chemistry, particularly in the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds .
The synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile can be achieved through various methodologies. A notable approach involves the use of microwave irradiation to enhance reaction efficiency and yield. For instance, the synthesis can be conducted by reacting appropriate anilines with chloroformate derivatives under controlled conditions to yield high-purity products .
In one method, an enamine is cyclized to form the desired quinoline structure. The reaction typically involves:
The molecular structure of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile features a fused ring system characteristic of quinolines. The InChI code for this compound is 1S/C10H5ClN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14)
and its InChI Key is GEJOOHABEZBOAT-UHFFFAOYSA-N
. The canonical SMILES representation is C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C#N
.
The compound's structural features include:
6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile participates in various chemical reactions that exploit its electrophilic and nucleophilic properties. It can undergo nucleophilic substitution reactions due to the presence of the carbonitrile group.
Key reactions include:
The mechanism of action for compounds derived from 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves interaction with biological targets such as enzymes or receptors. These interactions can inhibit or modulate biological pathways relevant to disease processes.
Research indicates that quinoline derivatives often exhibit their effects by:
The physical and chemical properties of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile are crucial for its application in medicinal chemistry.
These properties indicate that the compound has a relatively high thermal stability and solubility characteristics suitable for various synthetic applications .
6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile has significant applications in scientific research and drug development:
This compound exemplifies the versatility and importance of quinoline derivatives in advancing pharmaceutical science and medicinal chemistry.
CAS No.: 101-18-8
CAS No.: 122547-72-2
CAS No.: 89079-92-5
CAS No.: 31063-33-9
CAS No.: 22158-41-4
CAS No.: